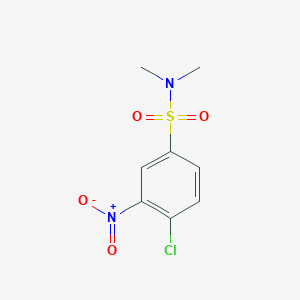

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

Description

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (CAS 137-47-3) is a substituted benzenesulfonamide derivative with the molecular formula C₈H₉ClN₂O₄S and a molecular weight of 264.69 g/mol . Key physical properties include a density of 1.48 g/cm³, a boiling point of 387.3°C at 760 mmHg, and a vapor pressure of 3.32 × 10⁻⁶ mmHg at 25°C . The compound features a nitro group at position 3, a chlorine atom at position 4, and a dimethylated sulfonamide group, which collectively influence its reactivity and biological activity.

Properties

IUPAC Name |

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTAOSGHCXUEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059671 | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-47-3 | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N,N-dimethyl-3-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SEF4NTW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (commonly referred to as 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide), is an organic compound characterized by a sulfonamide functional group, which has been recognized for its significant biological activity. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is C₈H₉ClN₂O₄S, with a molecular weight of approximately 264.686 g/mol. Its structure includes:

- A sulfonamide group (-SO₂NH₂), known for its antibacterial properties.

- A chlorine atom at the para position.

- Nitro and dimethyl groups at the meta and amine positions, respectively.

This unique arrangement enhances its chemical reactivity and biological activity compared to other benzenesulfonamide derivatives.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide on cancer cells. In vitro assays demonstrated:

- Cytotoxicity in HeLa cancer cells : The compound exhibited an IC₅₀ value of approximately 6–7 μM, indicating significant potency against these cells.

- Selectivity : It showed about three times less cytotoxicity against non-tumor HaCaT cells (IC₅₀: 18–20 μM), suggesting a selective action that could minimize side effects during therapeutic applications.

Antibacterial Activity

The sulfonamide group in this compound closely resembles para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis. This structural similarity suggests potential antibacterial properties:

- Mechanism of Action : The compound may inhibit bacterial growth by competing with PABA, thereby disrupting folic acid synthesis essential for bacterial proliferation.

Study on Perfusion Pressure

A study investigated the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure using an isolated rat heart model. The findings indicated that certain derivatives significantly decreased perfusion pressure in a time-dependent manner:

- 4-(2-aminoethyl)-benzenesulfonamide showed promising results in reducing coronary resistance compared to other derivatives, suggesting potential cardiovascular benefits .

Docking Studies

Computational docking studies have been employed to predict the interactions of benzenesulfonamide derivatives with calcium channels. These studies suggest that some sulfonamides can act as calcium channel inhibitors, potentially influencing cardiovascular function and presenting new therapeutic avenues for hypertension management .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonamide (parent compound) | C₆H₇N₁O₂S | Lacks chlorine and nitro groups |

| 4-Chloro-N,N-diethyl-3-nitro-benzenesulfonamide | C₁₀H₁₃ClN₂O₄S | Has diethyl instead of dimethyl groups |

| Sulfanilamide | C₆H₈N₂O₂S | A simpler sulfonamide without additional substituents |

The table illustrates how the unique combination of chlorine and nitro groups in 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide enhances both its chemical reactivity and biological activity compared to other similar compounds.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- exhibits significant antimicrobial activity due to its sulfonamide structure, which interferes with bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for the treatment of bacterial infections. Studies have shown its effectiveness against a range of Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Its structural similarity to other known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory diseases.

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry applications. This method allows for the precise separation and quantification of the compound in complex mixtures, making it invaluable in pharmacokinetics and quality control processes in pharmaceutical manufacturing .

Material Science Applications

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various organic compounds, including azo dyes. Its unique chemical properties facilitate reactions that lead to the formation of complex molecules used in dye manufacturing and other industrial processes.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- was tested against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential utility as an alternative antibiotic .

Case Study 2: HPLC Method Development

A comprehensive study focused on developing a robust HPLC method for analyzing benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-. The method was validated for specificity, linearity, accuracy, and precision across multiple laboratories, showcasing its reliability for routine analysis in pharmaceutical settings .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is highly reactive and can be reduced to an amino group (-NH₂) under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, ethanol solvent | 4-chloro-N,N-dimethyl-3-aminobenzenesulfonamide | Complete conversion of nitro to amino group; reaction proceeds at 25–60°C. |

| Chemical Reduction | Fe/HCl, Sn/HCl, or Na₂S₂O₄ in aqueous medium | Same as above | Slower reaction kinetics compared to catalytic methods; requires acidic conditions. |

Mechanistic Insight :

The reduction involves electron transfer to the nitro group, forming a nitroso intermediate, then hydroxylamine, and finally the primary amine. The dimethylsulfonamide group remains unaffected due to its electron-withdrawing nature.

Substitution Reactions

The chloro (-Cl) group at the 4-position undergoes nucleophilic substitution (SNAr) due to activation by the electron-withdrawing nitro and sulfonamide groups.

Mechanistic Insight :

The nitro group meta to the chloro enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the 4-position .

Oxidation Reactions

Oxidation of the nitro group is less common but feasible under strong oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Peracid Oxidation | mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂ | 4-chloro-N,N-dimethyl-3-nitrosobenzenesulfonamide | Partial oxidation to nitroso intermediate; requires low temperatures (−10°C). |

Limitations :

Full oxidation to a carboxylic acid is hindered by steric and electronic effects from adjacent substituents.

Hydrolysis of Sulfonamide Group

The N,N-dimethylsulfonamide moiety is resistant to hydrolysis under mild conditions but reacts under extreme acidity or alkalinity.

Stability Note :

The dimethyl groups on nitrogen stabilize the sulfonamide against hydrolysis under physiological conditions, making the compound suitable for biological studies .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Nitro (-NO₂) | High | Reduction to -NH₂, selective oxidation |

| Chloro (-Cl) | Moderate | Nucleophilic substitution (SNAr) |

| Sulfonamide (-SO₂NMe₂) | Low | Hydrolysis under extreme conditions |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Impact of N,N-Dimethylation

- 4-Chloro-3-nitrobenzenesulfonamide (CAS 97-16-5), lacking the N,N-dimethyl group, has a lower molecular weight (236.62 g/mol) and likely reduced solubility in organic solvents compared to the dimethylated target compound .

- The dimethylamino group in the target compound may sterically hinder interactions with biological targets but improve membrane permeability due to increased lipophilicity.

Data Tables: Key Comparisons

Table 1: Physical and Chemical Properties

Table 3: Reactivity Comparison

Discussion of Key Findings

- Synthetic Utility : The chlorine atom’s displacement in the target compound enables diverse derivatization, a feature shared with simpler benzenesulfonamides but modulated by dimethylation .

Preparation Methods

Sulfonation and Chlorination of Chlorobenzene

The initial step involves the conversion of chlorobenzene into 4-chlorobenzenesulfonyl chloride. This is achieved via sulfonation using chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced para to the chloro substituent due to its electron-withdrawing nature. Typical conditions include:

-

Temperature : 50–70°C

-

Reaction Time : 4–6 hours

-

Solvent : None (neat reaction)

The crude product is purified by distillation under reduced pressure to remove unreacted chlorobenzene and byproducts such as 4,4'-dichlorodiphenyl sulfone.

Nitration of 4-Chlorobenzenesulfonyl Chloride

Nitration introduces the nitro group at the 3-position of the aromatic ring. A nitrating mixture (HNO₃/H₂SO₄) is employed, with sulfuric acid acting as both a catalyst and dehydrating agent. The nitro group occupies the meta position relative to the sulfonyl chloride group, guided by the directing effects of the existing substituents. Key parameters include:

-

Nitric Acid Concentration : 90–98%

-

Temperature : 0–5°C (to minimize side reactions)

-

Reaction Time : 2–3 hours

The intermediate, 3-nitro-4-chlorobenzenesulfonyl chloride, is isolated via ice-water quenching followed by filtration.

Amidation with Dimethylamine

The final step involves reacting 3-nitro-4-chlorobenzenesulfonyl chloride with dimethylamine to form the N,N-dimethylsulfonamide. This nucleophilic substitution occurs under alkaline conditions to deprotonate the amine and enhance its reactivity:

Reaction Conditions :

-

Solvent : Water or aqueous ethanol

-

Temperature : 20–40°C

-

pH : 8–10 (maintained using NaOH)

-

Molar Ratio : 1:2.2 (sulfonyl chloride to dimethylamine)

The product precipitates upon acidification with HCl and is purified via recrystallization from ethanol.

Optimization of Reaction Parameters

Temperature and Time Dependencies

Elevated temperatures during sulfonation accelerate the reaction but risk over-sulfonation. Conversely, nitration requires strict temperature control (<10°C) to prevent polynitration. The table below summarizes optimal conditions for each stage:

Table 1: Optimization of Reaction Conditions

| Step | Temperature Range (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|

| Sulfonation | 50–70 | 4–6 | 85–90 |

| Nitration | 0–5 | 2–3 | 75–80 |

| Amidation | 20–40 | 1–2 | 90–95 |

Solvent and Stoichiometry

-

Sulfonation : Solvent-free conditions prevent dilution and facilitate easier distillation.

-

Nitration : Excess sulfuric acid ensures complete protonation of nitric acid, enhancing nitronium ion (NO₂⁺) formation.

-

Amidation : Aqueous solvents improve amine solubility, while a 10% excess of dimethylamine compensates for volatility losses.

Industrial-Scale Production Techniques

Industrial synthesis adopts continuous-flow reactors to enhance efficiency and safety. Key modifications include:

-

Sulfonation : Tubular reactors with residence times of 30–60 minutes at 60°C.

-

Nitration : Jet-loop reactors enabling rapid heat dissipation and precise temperature control.

-

Amidation : Centrifugal separators for rapid product isolation, reducing cycle times by 40%.

Waste streams, such as HCl gas from amidation, are neutralized with NaOH to produce NaCl, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water mobile phase) reveals a purity of ≥98% for industrial batches.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4,4'-dichlorodiphenyl sulfone, forms during sulfonation via Friedel-Crafts coupling. This is minimized by:

Regioselectivity in Nitration

Meta-nitration is ensured by maintaining low temperatures and using freshly prepared nitrating mixtures. Side products like the 2-nitro isomer are removed via fractional crystallization.

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide and its analogues?

- Methodology : The compound is typically synthesized via sulfonylation of substituted anilines. For example, benzenesulfonyl chloride derivatives react with dimethylamine under nucleophilic substitution conditions. Key steps include:

- Sulfonylation : Reacting 4-chloro-3-nitrobenzenesulfonyl chloride with dimethylamine in dichloromethane (DCM) using triethylamine (TEA) as an acid scavenger .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Characterization : Confirm structure via -NMR (e.g., dimethylamino protons at δ 2.8–3.1 ppm) and -NMR (sulfonamide carbonyl at ~135 ppm) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare observed chemical shifts with literature values (e.g., aromatic protons near δ 7.5–8.5 ppm for nitro and chloro substituents) .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. For example, S–N and S–C bond lengths should align with sulfonamide standards (1.60–1.65 Å) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 279.0 for CHClNOS).

Q. What are standard protocols for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase. Purity >95% is typical for biological assays .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 34.6%, H: 3.3%, N: 10.1%, S: 11.5%) .

Advanced Questions

Q. How do steric and electronic effects of substituents influence reaction yields in benzenesulfonamide synthesis?

- Case Study : The nitro group at the 3-position deactivates the benzene ring, slowing sulfonylation. Dimethylamine’s steric bulk may reduce yields (~70–80%) compared to smaller amines (e.g., methylamine: ~90%) .

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Increase reaction temperature (60–80°C) to overcome steric hindrance .

Q. How can computational modeling aid in predicting biological activity of this compound?

- Docking Studies : Use AutoDock Vina to model interactions with NLRP3 inflammasome (PDB: 6NPY). The nitro group may form hydrogen bonds with Arg578, while the sulfonamide interacts with Tyr655 .

- QSAR Analysis : Correlate logP (calculated: 2.1) with membrane permeability for anti-inflammatory activity .

Q. What are strategies to resolve contradictions in crystallographic data for nitro-substituted sulfonamides?

- Issue : Discrepancies in bond angles (e.g., O–S–O angles varying by 2–3° across studies).

- Solutions :

- Re-refine data using SHELXL with anisotropic displacement parameters .

- Validate against DFT-optimized structures (e.g., Gaussian09, B3LYP/6-31G*) .

Q. How can magnetic nanocatalysts improve synthesis efficiency?

- Example : CoFe@rGO nanohybrids accelerate aziridine ring-opening reactions (yield: 85% vs. 60% without catalyst) via enhanced electron transfer .

- Protocol : Use 5 mol% catalyst in DCM at 25°C, recover via external magnet (reusability: >5 cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.